molecular formula C15H9NO6 B11835503 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 144006-46-2

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B11835503
CAS No.: 144006-46-2
M. Wt: 299.23 g/mol
InChI Key: DXOROZXTSJLKSB-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one is a compound belonging to the class of flavonoids, specifically a derivative of chromone. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions, and a nitrophenyl group at the 2 position of the benzopyran ring. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with nitrobenzaldehyde derivatives. One common method involves the use of a base-catalyzed reaction where the phenolic compound undergoes cyclization to form the benzopyran ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the base-catalyzed cyclization reaction to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

144006-46-2

Molecular Formula

C15H9NO6

Molecular Weight

299.23 g/mol

IUPAC Name

6,7-dihydroxy-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H9NO6/c17-11-6-14(8-1-3-9(4-2-8)16(20)21)22-15-7-13(19)12(18)5-10(11)15/h1-7,18-19H

InChI Key

DXOROZXTSJLKSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)[N+](=O)[O-]

Origin of Product

United States

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